4-(1-Aminoethyl)benzene-1,3-diol, also known as 4-(aminomethyl)benzene-1,3-diol, is an organic compound characterized by a benzene ring with two hydroxyl groups and an aminoethyl side chain. This compound is notable for its potential applications in various scientific fields, including pharmaceuticals and materials science. The molecular formula for this compound is , and it possesses a molecular weight of approximately 167.21 g/mol.
Classification: This compound falls under the category of phenolic compounds due to the presence of hydroxyl groups attached to the aromatic ring. It can also be classified as an amine due to the amino group present in its structure.
The synthesis of 4-(1-Aminoethyl)benzene-1,3-diol can be achieved through several methods. One common approach involves the Mannich reaction, where formaldehyde, an amine (such as ethylamine), and a phenolic compound (like resorcinol) react under acidic conditions.
The molecular structure of 4-(1-Aminoethyl)benzene-1,3-diol can be represented using various notations:
InChI=1S/C9H13NO2/c10-5-6-1-3-7(11)9(12)4-2-8(6)10/h1-4,7-12H,5,10H2
CC(C1=CC(=C(C=C1O)O)N)C
The structure features a benzene ring substituted with two hydroxyl groups at positions 1 and 3 and an aminoethyl chain at position 4.
4-(1-Aminoethyl)benzene-1,3-diol participates in various chemical reactions due to its functional groups:
The mechanism of action for 4-(1-Aminoethyl)benzene-1,3-diol primarily involves its interaction with biological targets due to its ability to form hydrogen bonds through its hydroxyl and amino groups.
Research indicates that compounds with similar structures may exhibit significant biological activity, including antioxidant properties and potential neuroprotective effects.
Relevant data from studies indicate that variations in substituents on the benzene ring can significantly influence both physical properties and reactivity profiles.
4-(1-Aminoethyl)benzene-1,3-diol has several scientific uses:
The core structure of 4-(1-aminoethyl)benzene-1,3-diol is efficiently accessed through deoxybenzoin intermediates, which serve as pivotal precursors for N-alkylation or reductive amination to install the aminoethyl moiety. Modern synthetic workflows employ palladium-catalyzed cross-coupling reactions to construct the deoxybenzoin backbone with high regioselectivity. As demonstrated in antitubercular drug development, Suzuki-Miyaura couplings using potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate enable direct introduction of protected aminoethyl groups onto halogenated resorcinol derivatives (Scheme 2) . This method achieves yields >75% while minimizing unwanted polyhalogenation byproducts common in classical Friedel-Crafts approaches.
Enzymatic resolution techniques have been integrated to produce enantiopure intermediates critical for chiral derivatives. Candida antarctica lipase B-catalyzed transesterification of racemic 1-(3,5-dihydroxyphenyl)ethanol precursors yields (S)-enantiomers with >98% ee, which undergo Mitsunobu inversion or azide displacement to install stereodefined amino groups [6]. Computational modeling (DFT) further optimizes these pathways by predicting energy barriers for key transition states; calculations reveal that ΔE values below 1.3 eV correlate with >90% reaction efficiency, guiding solvent selection (e.g., THF over DMF) and catalyst design [7].
Table 1: Optimization Metrics for Deoxybenzoin-Based Synthesis
Strategy | Catalyst/Reagent | Yield (%) | Enantioselectivity (% ee) | Key Improvement |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄/K₃PO₄ | 78-85 | N/A | Direct aminoethyl installation |
Enzymatic Resolution | Lipase B/vinyl acetate | 45-52* | >98 (S) | Chiral pool access |
Reductive Amination | NaBH₃CN/pH 7 buffer | 68 | 89 (R) | Mild conditions |
Mitsunobu Inversion | DIAD/PPh₃ | 91 | >99 (inversion) | Stereochemical control |
*Isolated yield of resolved alcohol; overall yield after amination = 38-40%
Protecting group strategies significantly impact efficiency. tert-Butoxycarbonyl (Boc) protection of the amine prior to coupling prevents undesirable Schiff base formation during resorcinol deprotonation steps. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane quantitatively regenerates the free amine without compromising the diol functionality [6].
The aminoethyl group serves as a versatile handle for structural diversification via three primary approaches: Schiff base formation, amide coupling, and metal complexation. Schiff base derivatives are synthesized by condensing 4-(1-aminoethyl)benzene-1,3-diol with aromatic aldehydes under microwave irradiation (60°C, 20 min), achieving >85% conversion without racemization at chiral centers. Derivatives featuring 4-hydroxyl or 2-nitrobenzylidene substituents exhibit enhanced biological activity; for example, unsymmetrical Schiff bases demonstrate IC₅₀ values of 2.63–3.85 μM against DPPH radicals and 4.01–4.10 μM in MCF-7 breast cancer cells [5].
Amide conjugates leverage the nucleophilicity of the primary amine for acylative modifications. Carbodiimide-mediated couplings with tert-butyl oxadiazole carboxylates generate heterocyclic amides (Scheme 1) . These derivatives show improved metabolic stability over primary amines, with human microsomal studies confirming <15% degradation after 1 hour. Crucially, N-methylation of the amide bond (using CH₃I/K₂CO₃) increases membrane permeability (Log P +0.8) while retaining target engagement .
Table 2: Functionalization Strategies and Resultant Bioactivities
Modification Type | Reagents/Conditions | Key Derivatives | Biological Activity |
---|---|---|---|
Schiff Base Formation | R-CHO, EtOH, Δ, 3h | 4g, 4h, 4f | MIC: 2.5 mg/mL vs S. aureus [5] |
Amide Coupling | EDC/HOBt, DIPEA, DMF | Oxadiazole-carboxamides | MIC: 48.83 μg/mL vs C. neoformans [7] |
Metal Complexation | NiCl₂, EtOH reflux, 6h | Ni(II)-Schiff base complexes (C1-C4) | IC₅₀: 2.59 μM (DPPH) [7] |
Metal complexation creates coordinative bonds between the aminoethyl nitrogen and transition metals. Treatment with Ni(II), Cu(II), or Zn(II) salts in ethanol yields octahedral complexes that amplify bioactivity. Ni(II) complexes of the HYB ligand (4-[(1E)-N-{2-[(Z)-(4-methoxybenzylidene)amino]ethyl}ethanimidoyl]benzene-1,3-diol) exhibit 12-fold higher radical scavenging (IC₅₀ = 2.59 μM) versus the free ligand due to enhanced electron delocalization across the metal-chelated system [7]. Stereochemical control is critical: (S)-configured complexes show 30% greater antibacterial potency against P. aeruginosa than (R)-isomers, attributed to optimized receptor fit in molecular docking models (ΔG = −7.30 kcal/mol) [7].
Halogenation, particularly at the C4 position of the resorcinol ring, profoundly influences electronic distribution and bioactivity. Chlorinated derivatives like 4-(2-(4-chlorophenyl)-1-((4-chlorophenyl)amino)ethyl)benzene-1,3-diol (CBED) demonstrate dual inhibitory effects against xanthine oxidase (XOD) and NLRP3 inflammasome, with IC₅₀ values of 3.87 μM and >80% suppression of IL-1β in THP-1 cells [2]. The electron-withdrawing chlorine atoms enhance electrophilicity, facilitating hydrogen bonding with XOD residues (Leu648, Asn768) and improving binding affinity by 2.3 kcal/mol over non-halogenated analogs [2].
Non-halogenated derivatives prioritize hydrogen-bond donation for antioxidant applications. Derivatives with 3,5-di-tert-butyl-4-hydroxyphenyl substituents on the aminoethyl nitrogen achieve 95% DPPH scavenging at 10 μM, outperforming halogenated versions by 40% due to sterically unhindered phenol groups [5]. However, their reduced lipophilicity (cLogP −1.2 vs. +1.5 for chlorinated analogs) compromises cellular uptake, yielding 5-fold higher MICs against gram-negative bacteria [5] [7].
Table 3: Comparative Properties of Halogenated vs. Non-Halogenated Derivatives
Property | Halogenated Derivatives | Non-Halogenated Derivatives | Biological Consequence |
---|---|---|---|
Lipophilicity (cLogP) | +0.8 to +2.1 | −1.2 to +0.3 | Enhanced membrane penetration for halogenated |
Electronic Effect | σₚ = +0.23 (Cl) | σₚ = −0.17 (OH) | Halogenated: improved enzyme inhibition |
XOD Inhibition (IC₅₀) | 3.87 μM (CBED) [2] | >50 μM | Halogenated superior by >12-fold |
DPPH Scavenging (IC₅₀) | 8.4 μM | 2.6–3.8 μM [5] | Non-halogenated superior by 3-fold |
Antimicrobial MIC | 390.6 μg/mL (P. aeruginosa) | 48.83 μg/mL (C. neoformans) | Context-dependent efficacy |
Molecular topology analyses reveal that halogen bonding governs target selectivity. Chlorine in CBED forms a 3.3-Å interaction with NLRP3’s Arg578, explaining its 65% inhibition of inflammasome activation in gout models versus 22% for non-halogenated counterparts [2]. Conversely, non-halogenated Schiff bases excel in metal chelation, with Ni(II) complexes showing 1.22 eV energy gaps (ΔE = Eₗᵤₘₒ − Eₕₒₘₒ) that promote radical stabilization [7].
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